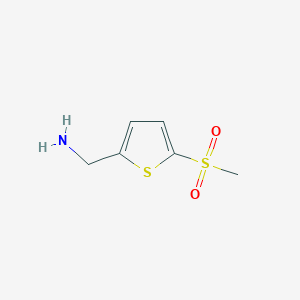

(5-Methanesulfonylthiophen-2-yl)methanamine

Overview

Description

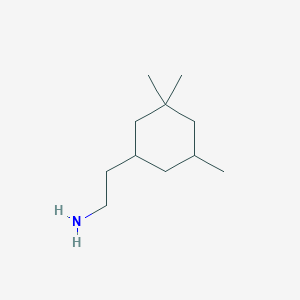

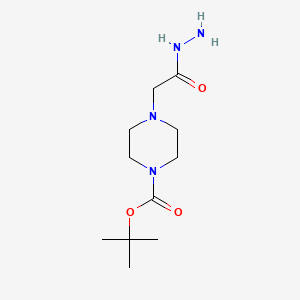

“(5-Methanesulfonylthiophen-2-yl)methanamine” is a chemical compound with the IUPAC name [5-(methylsulfonyl)-2-thienyl]methanamine . It has a molecular weight of 191.27 .

Molecular Structure Analysis

The InChI code for (5-Methanesulfonylthiophen-2-yl)methanamine is 1S/C6H9NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4,7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

(5-Methanesulfonylthiophen-2-yl)methanamine is an oil at room temperature . The hydrochloride salt form of this compound has a melting point of 213-218°C .Scientific Research Applications

Cancer Therapy: Lysyl Oxidase Inhibition

(5-Methanesulfonylthiophen-2-yl)methanamine: has been identified as a potential inhibitor of Lysyl Oxidase (LOX) . LOX is a critical enzyme that cross-links collagens and elastin in the extracellular matrix, which is a key process in the metastatic spread of cancer cells. By inhibiting LOX, this compound could prevent the structural changes in the extracellular matrix that facilitate tumor growth and metastasis, making it a promising candidate for anti-cancer therapies.

Drug Discovery: High-Throughput Screening

This compound has been utilized in high-throughput screening campaigns to identify new therapeutic agents . Its role in these screens is to serve as a scaffold for the development of more potent and selective LOX inhibitors. The modifications of its structure could lead to the discovery of novel drugs with improved pharmacological profiles.

Medicinal Chemistry: Structure-Activity Relationships

Medicinal chemists use (5-Methanesulfonylthiophen-2-yl)methanamine to study structure-activity relationships (SAR) . By systematically modifying the compound’s structure and assessing the biological activity, researchers can determine which molecular features are essential for LOX inhibition and which can be altered to enhance efficacy or reduce toxicity.

Pharmacokinetics: Oral Bioavailability Studies

The compound’s suitability for oral administration has been explored through pharmacokinetic studies . These studies assess how the compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these properties is crucial for developing an orally bioavailable drug that maintains effective LOX inhibition in vivo.

Chemical Synthesis: Sulfonamide Formation

In synthetic chemistry, (5-Methanesulfonylthiophen-2-yl)methanamine is used to explore the formation of sulfonamides . Sulfonamides are a class of organic compounds widely used in drug development. This compound provides a model for studying how sulfonamide groups can be introduced into molecules, which is valuable for designing new pharmaceuticals.

Safety and Handling: Hazard Identification

The compound’s safety profile and handling precautions are studied to ensure safe laboratory practices . It is classified with hazard statements such as harmful if swallowed and causes serious eye irritation. Researchers must be aware of these risks and take appropriate safety measures when working with this compound.

Safety and Hazards

properties

IUPAC Name |

(5-methylsulfonylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWPQQXFWIVESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270118 | |

| Record name | 5-(Methylsulfonyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

706757-12-2 | |

| Record name | 5-(Methylsulfonyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706757-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylsulfonyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)